Spectroscopic Characterization of 2,5-Bis(benzyloxy)benzaldehyde: A Technical Guide
Spectroscopic Characterization of 2,5-Bis(benzyloxy)benzaldehyde: A Technical Guide
Introduction
2,5-Bis(benzyloxy)benzaldehyde, also known as 2,5-bis(phenylmethoxy)benzaldehyde (CAS No. 6109-54-2), is a valuable organic intermediate characterized by a central benzaldehyde ring substituted with two bulky benzyloxy groups. Its molecular formula is C₂₁H₁₈O₃, with a molecular weight of 318.37 g/mol . This structure, featuring an electrophilic aldehyde and two ether linkages, makes it a versatile building block in the synthesis of more complex molecules, from pharmaceuticals to materials science.
A thorough understanding of a molecule's spectroscopic signature is paramount for researchers for structure verification, purity assessment, and reaction monitoring. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,5-Bis(benzyloxy)benzaldehyde.
Note on Data Availability: As of the latest revision of this guide, a complete, publicly available, and experimentally verified set of spectra for 2,5-Bis(benzyloxy)benzaldehyde has not been located. The following sections are therefore based on established spectroscopic principles and data from closely related structural analogs. The analysis is designed to provide a robust and scientifically grounded prediction of the expected spectral characteristics for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2,5-Bis(benzyloxy)benzaldehyde, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices
NMR experiments are conducted in a deuterated solvent, typically deuterochloroform (CDCl₃), to avoid signal overlap from solvent protons.[1][2] Tetramethylsilane (TMS) is used as an internal standard, with its signal set to 0.00 ppm. The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for achieving sufficient signal dispersion, especially in the aromatic region where multiple protons and carbons resonate in close proximity.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The structure of 2,5-Bis(benzyloxy)benzaldehyde suggests several distinct proton signals.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.45 | Singlet (s) | 1H | Aldehyde H (CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen, causing it to appear far downfield.[2] |
| ~7.50-7.30 | Multiplet (m) | 10H | Phenyl H's of benzyloxy groups | The ten protons on the two unsubstituted phenyl rings of the benzyloxy groups are expected to resonate in this typical aromatic region. |
| ~7.45 | Doublet (d) | 1H | Aromatic H (C6-H) | This proton is ortho to the aldehyde group and is expected to be deshielded. It will appear as a doublet due to coupling with C4-H. |
| ~7.20 | Doublet of doublets (dd) | 1H | Aromatic H (C4-H) | This proton is coupled to both C3-H and C6-H, resulting in a doublet of doublets. |
| ~7.15 | Doublet (d) | 1H | Aromatic H (C3-H) | This proton is ortho to a benzyloxy group and meta to the aldehyde. It will appear as a doublet due to coupling with C4-H. |
| ~5.15 | Singlet (s) | 2H | Methylene H's (O-CH₂-Ph) | The protons of the methylene bridge at the C5 position. |
| ~5.10 | Singlet (s) | 2H | Methylene H's (O-CH₂-Ph) | The protons of the methylene bridge at the C2 position. The two methylene groups are in slightly different electronic environments and may appear as two distinct singlets or a single singlet. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their functional groups.
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~191.0 | Aldehyde C (CHO) | The carbonyl carbon of an aldehyde is characteristically found in this highly deshielded region.[1] |
| ~155.5 | Aromatic C (C2-O) | Aromatic carbon directly attached to an ether oxygen is significantly deshielded. |
| ~154.0 | Aromatic C (C5-O) | Similar to C2, this carbon is deshielded due to the ether linkage. |
| ~136.5 | Aromatic C (ipso-C of benzyl) | The ipso-carbons of the benzyl groups. |
| ~128.8 | Aromatic C (ortho/meta-C of benzyl) | The ortho and meta carbons of the benzyl groups. |
| ~128.4 | Aromatic C (para-C of benzyl) | The para carbons of the benzyl groups. |
| ~127.5 | Aromatic C (C1-CHO) | The carbon to which the aldehyde group is attached. |
| ~125.0 | Aromatic C (C6) | Aromatic CH carbon. |
| ~118.0 | Aromatic C (C4) | Aromatic CH carbon. |
| ~115.0 | Aromatic C (C3) | Aromatic CH carbon. |
| ~71.0 | Methylene C (O-CH₂) | The sp³ hybridized carbons of the methylene bridges are found in this region, typical for benzylic ethers. |
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind Experimental Choices
For a solid sample like 2,5-Bis(benzyloxy)benzaldehyde, the spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality spectra by passing an IR beam through a crystal in contact with the sample.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~3060-3030 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2870 & ~2770 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H |
| ~1685 | Strong | C=O Stretch | Aldehyde Carbonyl |
| ~1600, ~1495, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |
| ~1040 | Medium | C-O Stretch | Aryl-Alkyl Ether (symmetric) |
The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1685 cm⁻¹ and the characteristic weak "Fermi doublet" for the aldehyde C-H stretch.[3] The presence of strong C-O stretching bands confirms the ether linkages.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.
Causality Behind Experimental Choices
Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. It involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. The resulting fragments provide a structural fingerprint. For a more gentle ionization that preserves the molecular ion, Electrospray Ionization (ESI) could be used, often yielding the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
Predicted Fragmentation Pattern (Electron Ionization):
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Molecular Ion (M⁺): m/z 318. This peak corresponds to the intact molecule and confirms the molecular weight.
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Base Peak: m/z 91. This is the most stable and abundant fragment, corresponding to the benzyl or tropylium cation [C₇H₇]⁺, formed by the cleavage of the benzylic ether bond. The high stability of this cation is the driving force for this fragmentation pathway.
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Other Key Fragments:
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m/z 227: [M - C₇H₇]⁺. Loss of one benzyl group.
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m/z 299: [M - H - CO]⁺. Loss of a hydrogen radical followed by carbon monoxide from the aldehyde group.
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m/z 77: [C₆H₅]⁺. The phenyl cation, from fragmentation of the benzyl group.
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m/z 65: [C₅H₅]⁺. Loss of acetylene from the phenyl cation.
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Experimental Protocols
The following sections describe standardized, self-validating methodologies for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2,5-Bis(benzyloxy)benzaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).
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Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, ensuring sharp, symmetrical peaks.
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Data Acquisition (¹H NMR): Acquire the spectrum using a standard 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2 seconds. Co-add 16 scans to achieve a good signal-to-noise ratio.
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Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
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Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the residual CDCl₃ peak to 77.16 ppm for ¹³C NMR.
Protocol 2: FT-IR Spectroscopy (ATR)
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Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (H₂O, CO₂) and crystal absorptions from the sample spectrum.
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Sample Application: Place a small amount of the solid 2,5-Bis(benzyloxy)benzaldehyde powder onto the ATR crystal, ensuring complete coverage.
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Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.
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Data Processing: The software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.
Protocol 3: Mass Spectrometry (EI)
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
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Ionization: Volatilize the sample by heating and bombard it with a 70 eV electron beam in the ion source.
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Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
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Detection and Analysis: Detect the ions and generate a mass spectrum, which plots ion intensity versus m/z. Identify the molecular ion and analyze the fragmentation pattern to confirm the structure.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of 2,5-Bis(benzyloxy)benzaldehyde with key atoms labeled to correspond with the predicted NMR assignments.
Caption: Molecular structure of 2,5-Bis(benzyloxy)benzaldehyde.
Experimental Workflow
The logical flow from sample to final interpreted data is crucial for maintaining scientific integrity.
